molecular formula C11H13NO4S B1523227 2-(Butan-2-ylsulfanyl)-5-nitrobenzoic acid CAS No. 1019562-00-5

2-(Butan-2-ylsulfanyl)-5-nitrobenzoic acid

Cat. No. B1523227
M. Wt: 255.29 g/mol
InChI Key: GPRYRJVEHJCQGG-UHFFFAOYSA-N
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Description

The compound “2-(Butan-2-ylsulfanyl)-5-nitrobenzoic acid” is an organic compound. It likely contains a butan-2-ylsulfanyl group (a sulfur-containing group derived from butane), a nitro group (NO2), and a carboxylic acid group (COOH) attached to a benzene ring .


Synthesis Analysis

The synthesis of such a compound would likely involve the introduction of the butan-2-ylsulfanyl, nitro, and carboxylic acid groups onto a benzene ring in a multi-step process . The exact methods would depend on the specific reactions used.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these groups around the benzene ring . As the compound contains a chiral center (the butan-2-yl group), it could exist as two different enantiomers .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the electron-withdrawing nitro group and the electron-donating butan-2-ylsulfanyl group . The carboxylic acid group could participate in acid-base reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, would be influenced by its molecular structure . The presence of polar groups like the nitro group and the carboxylic acid group could enhance its solubility in polar solvents .

Scientific Research Applications

Synthesis and Characterization

A key aspect of research involving 2-(Butan-2-ylsulfanyl)-5-nitrobenzoic acid is its synthesis and characterization. The compound serves as a crucial intermediate in the synthesis of pharmaceuticals and in the study of molecular structures. Research has shown that nitroaromatic compounds, including those with a nitrobenzoic acid moiety, are significant for synthesizing and characterizing new chemical entities with potential biological activities. These compounds play a pivotal role in the development of new drugs and in understanding the relationship between molecular structure and biological function (Dias et al., 2015).

Luminescence Sensitization

The luminescence sensitization properties of thiophenyl-derivatized nitrobenzoic acid ligands have been evaluated, indicating that these compounds can significantly enhance the luminescence of rare-earth elements such as Eu(III) and Tb(III). This property is of particular interest for developing new luminescent materials for applications in lighting, displays, and biological imaging. The high efficiency of sensitization reported suggests the potential for these compounds in designing advanced luminescent materials (Viswanathan & Bettencourt-Dias, 2006).

Heterocyclic Compound Synthesis

4-Chloro-2-fluoro-5-nitrobenzoic acid has been identified as a versatile building block for solid-phase synthesis of various heterocyclic scaffolds. Its ability to prepare substituted nitrogenous heterocycles highlights its importance in drug discovery. The method developed allows for the synthesis of diverse libraries containing benzimidazoles, benzotriazoles, quinoxalinones, benzodiazepinediones, and succinimides. These heterocycles are crucial for pharmaceutical development, indicating the compound's value in medicinal chemistry (Křupková et al., 2013).

Adsorption Kinetics and Gas/Vapor Separation

Research has also explored the role of related nitrobenzoic acid derivatives in the construction of metal-organic frameworks (MOFs) with applications in gas/vapor separation. These MOFs exhibit selective adsorption kinetics, ideal for molecular sieving of gases and vapors. The tunable pore size of these frameworks, achieved through the incorporation of nitrobenzoic acid derivatives, allows for the selective separation of compounds based on their size, indicating the potential for environmental and industrial applications (Xue et al., 2015).

Safety And Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Proper handling and disposal procedures should be followed to minimize risk .

Future Directions

Future research on this compound could involve studying its synthesis, reactivity, and potential applications. For example, it could be investigated for use in pharmaceuticals, materials science, or other fields .

properties

IUPAC Name

2-butan-2-ylsulfanyl-5-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4S/c1-3-7(2)17-10-5-4-8(12(15)16)6-9(10)11(13)14/h4-7H,3H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPRYRJVEHJCQGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)SC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Butan-2-ylsulfanyl)-5-nitrobenzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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